molecular formula C11H9BrN2O2 B12839100 Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate

Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate

Cat. No.: B12839100
M. Wt: 281.10 g/mol
InChI Key: BXLIZUFLVBHPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position and a pyrazolyl group at the 2nd position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate typically involves the reaction of 5-bromo-2-nitrobenzoic acid with hydrazine hydrate to form 5-bromo-2-hydrazinylbenzoic acid. This intermediate is then reacted with methyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The pyrazolyl group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can lead to different pyrazole derivatives.

Scientific Research Applications

Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrazolyl group can bind to active sites of enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)benzoate
  • Benzoic acid, 5-bromo-2-(1H-pyrazol-1-yl)-, methyl ester

Uniqueness

Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate is unique due to the specific positioning of the bromine and pyrazolyl groups on the benzoate ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the pyrazolyl group provides a versatile site for further functionalization.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 5-bromo-2-pyrazol-1-ylbenzoate

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)9-7-8(12)3-4-10(9)14-6-2-5-13-14/h2-7H,1H3

InChI Key

BXLIZUFLVBHPQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)N2C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.